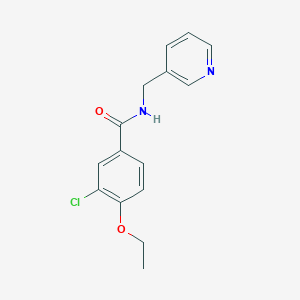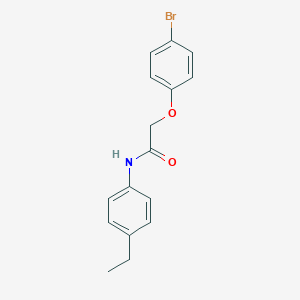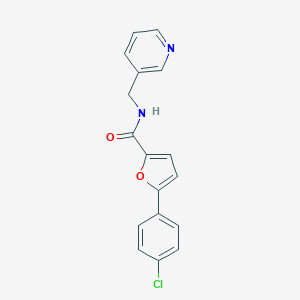![molecular formula C20H12Cl2N2O3 B251897 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide](/img/structure/B251897.png)
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide, also known as DBZ, is a small molecule inhibitor that is widely used in scientific research. DBZ is a potent inhibitor of the Notch signaling pathway, which plays a critical role in cell differentiation, proliferation, and apoptosis.
Wirkmechanismus
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide inhibits the Notch signaling pathway by binding to the gamma-secretase complex, which is responsible for the cleavage of the Notch receptor. This prevents the release of the Notch intracellular domain (NICD), which is required for the activation of downstream signaling pathways. As a result, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide inhibits the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide is a potent and selective inhibitor of the Notch signaling pathway, which makes it an ideal tool for studying the role of Notch signaling in cancer and other diseases. However, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway. Another area of interest is the investigation of the role of Notch signaling in other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, the development of new drug delivery systems for N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide could improve its efficacy and reduce its toxicity in vivo.
Synthesemethoden
The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-amino-3-hydroxybenzoic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (E)-3-(3H-1,3-benzoxazol-2-yl)-4-oxocyclohex-1-enecarboxylic acid in the presence of triethylamine to give N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide is a widely used inhibitor of the Notch signaling pathway, which is involved in a wide range of cellular processes, including cell differentiation, proliferation, and apoptosis. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and is currently being investigated as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia.
Eigenschaften
Molekularformel |
C20H12Cl2N2O3 |
|---|---|
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-11-5-7-15(22)13(9-11)19(26)23-12-6-8-17(25)14(10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,24H,(H,23,26)/b20-14+ |
InChI-Schlüssel |
QIZYQQDECQOSIZ-XSFVSMFZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N/C(=C\3/C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)/O2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O2 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)